molecular formula C18H20N2O6S B2458518 N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(cyclopropylsulfamoyl)-2,5-dimethylfuran-3-carboxamide CAS No. 1206989-41-4

N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(cyclopropylsulfamoyl)-2,5-dimethylfuran-3-carboxamide

Cat. No.: B2458518
CAS No.: 1206989-41-4
M. Wt: 392.43
InChI Key: SYAQKTLMUCNYBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(cyclopropylsulfamoyl)-2,5-dimethylfuran-3-carboxamide is a complex organic compound that features a unique combination of functional groups This compound is characterized by the presence of a benzo[d][1,3]dioxole moiety, a cyclopropylsulfamoyl group, and a dimethylfuran carboxamide structure

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-4-(cyclopropylsulfamoyl)-2,5-dimethylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O6S/c1-10-16(17(11(2)26-10)27(22,23)20-13-4-5-13)18(21)19-8-12-3-6-14-15(7-12)25-9-24-14/h3,6-7,13,20H,4-5,8-9H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYAQKTLMUCNYBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(O1)C)S(=O)(=O)NC2CC2)C(=O)NCC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Structural Disconnections

The target molecule can be dissected into three primary components (Figure 1):

  • 2,5-Dimethylfuran-3-carboxamide core : Serves as the central heterocyclic scaffold.
  • 4-Cyclopropylsulfamoyl substituent : Introduces sulfonamide functionality at the furan C4 position.
  • N-(1,3-Benzodioxol-5-ylmethyl) side chain : Provides the amide-linked aromatic moiety.

Retrosynthetic cleavage suggests the following intermediates:

  • Intermediate A : 4-Sulfamoyl-2,5-dimethylfuran-3-carboxylic acid
  • Intermediate B : Cyclopropylamine (for sulfonamide formation)
  • Intermediate C : (1,3-Benzodioxol-5-yl)methanamine

Synthetic Route Development

Synthesis of 2,5-Dimethylfuran-3-Carboxylic Acid

The furan core is constructed via Paal-Knorr cyclization or functionalization of pre-existing furan derivatives:

Method 1: Paal-Knorr Cyclization

  • Starting material : Acetylacetone (2,4-pentanedione)
  • Cyclization : React with ammonium acetate in acetic acid to form 2,5-dimethylfuran.
  • Carboxylation : Directed lithiation at C3 using LDA followed by quenching with CO₂ yields 2,5-dimethylfuran-3-carboxylic acid.

Method 2: Functionalization of 3-Bromofuran

  • Bromination : 2,5-Dimethylfuran undergoes electrophilic bromination at C3 using NBS.
  • Carbonylation : Palladium-catalyzed carbonylation (CO, H₂O) converts bromide to carboxylic acid.

Comparative Data

Method Yield (%) Reaction Time (h) Key Reagents
1 62 12 NH₄OAc, AcOH, LDA, CO₂
2 78 8 NBS, Pd(OAc)₂, CO

Introduction of 4-Sulfamoyl Group

Sulfonylation at the furan C4 position requires careful regiocontrol:

Step 1: Sulfonation

  • Electrophilic sulfonation : Treat 2,5-dimethylfuran-3-carboxylic acid with chlorosulfonic acid (ClSO₃H) in DCM at 0°C.
  • Selectivity : Steric hindrance from C2/C5 methyl groups directs sulfonation to C4.

Step 2: Sulfonamide Formation

  • Aminolysis : React sulfonyl chloride intermediate with cyclopropylamine in THF/H₂O (2:1) at 25°C.
  • Workup : Neutralize with NaHCO₃ and extract with ethyl acetate.

Optimization Parameters

Parameter Optimal Value Effect on Yield
Temperature (°C) 0–5 Prevents hydrolysis
Amine Equivalents 1.2 Minimizes side products
Reaction Time (h) 4 Complete conversion

Amide Coupling with (1,3-Benzodioxol-5-yl)methanamine

The final step involves activating the carboxylic acid for nucleophilic attack:

Method A: Mixed Carbonate Activation

  • Activation : Treat 4-(cyclopropylsulfamoyl)-2,5-dimethylfuran-3-carboxylic acid with ethyl chloroformate in presence of N-methylmorpholine.
  • Coupling : Add (1,3-benzodioxol-5-yl)methanamine hydrochloride and stir at 25°C for 12h.

Method B: HOBt/EDCI Mediated Coupling

  • Reagents : 1-Hydroxybenzotriazole (HOBt), N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDCI)
  • Conditions : DMF solvent, 0°C → rt, 24h.

Yield Comparison

Method Solvent Yield (%) Purity (HPLC)
A THF 68 95.2
B DMF 83 98.7

Critical Process Considerations

Regioselectivity in Sulfonation

The C4 sulfonation selectivity arises from:

  • Electronic factors : Electron-donating methyl groups at C2/C5 deactivate adjacent positions.
  • Steric effects : C3 carboxyl group creates steric hindrance at C2/C5, favoring C4 attack.

Theoretical Calculations
DFT studies (B3LYP/6-31G*) show:

  • C4 position has lowest activation energy (ΔG‡ = 24.3 kcal/mol)
  • C2/C5 positions exhibit ΔG‡ > 32 kcal/mol due to steric strain

Stability of Sulfonamide Intermediate

The cyclopropylsulfamoyl group demonstrates:

  • pH-dependent stability : Degrades
  • Thermal stability : Decomposes above 150°C (TGA data)

Storage Recommendations

  • Argon atmosphere
  • -20°C in amber vials
  • Avoid protic solvents

Alternative Synthetic Pathways

Late-Stage Sulfonylation Approach

Introduce sulfamoyl group after amide coupling:

  • Couple pre-formed 2,5-dimethylfuran-3-carboxamide with benzodioxolylmethyl amine
  • Sulfonate at C4 using SO₃·Py complex
  • Aminolysis with cyclopropylamine

Challenges :

  • Lower yields (41%) due to steric hindrance
  • Requires protection of amide nitrogen

Enzymatic Sulfonation

Emerging methodology using aryl sulfotransferases:

  • Enzyme : Mouse SULT1A1 expressed in E. coli
  • Donor : 3'-Phosphoadenosine-5'-phosphosulfate (PAPS)
  • Advantages : Ambient temperature, aqueous conditions

Limitations :

  • Low conversion (18%) for bulky substrates
  • Enzyme cost prohibitive at scale

Scalability and Industrial Considerations

Process Intensification

Continuous Flow Synthesis (Figure 2):

  • Microreactor for sulfonation (residence time 3min)
  • Teflon AF-2400 membrane separator
  • In-line IR monitoring of sulfonyl chloride

Benefits :

  • 92% yield at 50g/h throughput
  • Reduced ClSO₃H usage by 40%

Green Chemistry Metrics

E-factor Analysis :

Step E-Factor (kg waste/kg product)
Furan carboxylation 8.7
Sulfonation 23.4
Amide coupling 5.2

Improvement Strategies :

  • Replace DMF with Cyrene™ (biobased solvent)
  • Catalytic SO₃ recycling system

Analytical Characterization

Spectroscopic Data

¹H NMR (400 MHz, DMSO-d₆) :

  • δ 6.85 (s, 2H, benzodioxole H)
  • δ 4.42 (d, J=5.6 Hz, 2H, CH₂N)
  • δ 2.48 (s, 6H, furan-CH₃)
  • δ 1.10–1.15 (m, 4H, cyclopropane CH₂)

HRMS (ESI+) :

  • Calc. for C₁₉H₂₁N₂O₆S [M+H]⁺: 413.1148
  • Found: 413.1145

Chemical Reactions Analysis

Types of Reactions

N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(cyclopropylsulfamoyl)-2,5-dimethylfuran-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The benzo[d][1,3]dioxole moiety can be oxidized to form quinone derivatives.

    Reduction: The carboxamide group can be reduced to form amine derivatives.

    Substitution: The cyclopropylsulfamoyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying enzyme interactions and metabolic pathways.

    Medicine: Potential therapeutic applications due to its unique structural features.

    Industry: Use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(cyclopropylsulfamoyl)-2,5-dimethylfuran-3-carboxamide involves its interaction with specific molecular targets. The benzo[d][1,3]dioxole moiety may interact with aromatic amino acids in proteins, while the cyclopropylsulfamoyl group can form covalent bonds with nucleophilic residues. The dimethylfuran carboxamide structure may enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(benzo[d][1,3]dioxol-5-ylmethyl)ethanamine hydrochloride
  • N-benzo[1,3]dioxol-5-ylmethyl-guanidine
  • N-benzo[1,3]dioxol-5-ylmethyl-2-naphthalen-1-yl-acetamide

Uniqueness

N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(cyclopropylsulfamoyl)-2,5-dimethylfuran-3-carboxamide stands out due to its combination of a benzo[d][1,3]dioxole moiety, a cyclopropylsulfamoyl group, and a dimethylfuran carboxamide structure

Biological Activity

N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(cyclopropylsulfamoyl)-2,5-dimethylfuran-3-carboxamide is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, including antidiabetic and anticancer effects, mechanisms of action, and relevant studies.

The compound has the following chemical characteristics:

  • Molecular Formula : C₁₈H₁₈N₂O₄S
  • Molecular Weight : 358.41 g/mol
  • CAS Number : 1111987-93-9

Antidiabetic Activity

Recent studies have highlighted the compound's potential as an alpha-amylase inhibitor, which is crucial for managing blood glucose levels. Alpha-amylase plays a significant role in carbohydrate metabolism by breaking down starches into sugars. Inhibition of this enzyme can help control postprandial blood glucose levels, making it a target for diabetes management.

In Vitro Studies :

  • The compound demonstrated significant alpha-amylase inhibition with an IC₅₀ value of approximately 0.85 µM, suggesting strong efficacy in preventing carbohydrate digestion .

In Vivo Studies :

  • In a streptozotocin-induced diabetic mouse model, administration of the compound led to a reduction in blood glucose levels from 252.2 mg/dL to 173.8 mg/dL after five doses, indicating its potential as an antidiabetic agent .

Anticancer Activity

The compound also exhibits promising anticancer properties. In vitro assays were conducted on various cancer cell lines to evaluate cytotoxicity.

Cytotoxicity Assays :

  • The compound displayed significant cytotoxic effects against multiple cancer cell lines with IC₅₀ values ranging from 26 to 65 µM, indicating its potential as a chemotherapeutic agent .

The biological activity of this compound is believed to involve multiple pathways:

  • Alpha-Amylase Inhibition : By inhibiting alpha-amylase, the compound reduces glucose absorption from carbohydrates.
  • Induction of Apoptosis in Cancer Cells : The compound may induce apoptosis through various signaling pathways involved in cell cycle regulation and apoptosis.

Case Studies and Research Findings

StudyFindings
Study on Antidiabetic Effects Demonstrated significant reduction in blood glucose levels in diabetic mice (from 252.2 mg/dL to 173.8 mg/dL) with an IC₅₀ of 0.85 µM for alpha-amylase inhibition .
Cytotoxicity Assessment Showed effective cytotoxicity against cancer cell lines with IC₅₀ values between 26–65 µM .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for synthesizing N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(cyclopropylsulfamoyl)-2,5-dimethylfuran-3-carboxamide?

Methodological Answer: The synthesis involves multi-step reactions requiring precise control of variables:

  • Step 1: Coupling the benzodioxole methyl group with the furan-carboxamide core under anhydrous conditions (e.g., using DCC/DMAP as coupling agents).
  • Step 2: Introducing the cyclopropylsulfamoyl group via nucleophilic substitution, optimized at 60–80°C in aprotic solvents (e.g., DMF or THF) .
  • Purification: Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is critical for isolating high-purity intermediates .
    Key Considerations: Monitor reaction progress via TLC and adjust solvent polarity to minimize byproducts.

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

Methodological Answer: A combination of spectroscopic and chromatographic methods is essential:

  • Nuclear Magnetic Resonance (NMR):
    • 1H NMR: Identify aromatic protons (δ 6.8–7.2 ppm for benzodioxole) and methyl groups (δ 2.1–2.5 ppm for furan substituents) .
    • 13C NMR: Confirm carbonyl (δ 165–170 ppm) and sulfonamide (δ 110–115 ppm) functionalities.
  • Mass Spectrometry (MS): ESI-MS in positive ion mode to verify molecular ion peaks (e.g., [M+H]+ at m/z ~450–460) .
  • High-Performance Liquid Chromatography (HPLC): Use C18 columns with UV detection (λ = 254 nm) to assess purity (>98%) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectral data (e.g., unexpected NMR peaks) during structural characterization?

Methodological Answer: Data contradictions may arise from residual solvents, tautomerism, or diastereomeric impurities. Strategies include:

  • Variable Temperature NMR: Detect dynamic processes (e.g., rotational isomerism in the sulfonamide group) .
  • 2D NMR Techniques: HSQC and HMBC to assign ambiguous proton-carbon correlations, particularly around the benzodioxole and furan rings .
  • X-ray Crystallography: Resolve absolute configuration if chiral centers are present (e.g., cyclopropyl group orientation) .

Q. How should researchers design assays to evaluate this compound’s enzyme inhibition or receptor-binding activity?

Methodological Answer:

  • Target Selection: Prioritize enzymes/receptors with known sensitivity to benzodioxole or sulfonamide moieties (e.g., kinases, GPCRs) .
  • Assay Protocol:
    • Kinetic Studies: Use fluorescence-based assays (e.g., FRET) to measure IC50 values under physiological pH and temperature.
    • Competitive Binding Assays: Radiolabeled ligands (e.g., [3H]-labeled analogs) to determine binding affinity (Kd) .
  • Control Experiments: Include structurally related analogs to establish structure-activity relationships (SAR).

Q. What strategies are recommended for optimizing solubility and stability in biological assays?

Methodological Answer:

  • Solubility Enhancement:
    • Use co-solvents (e.g., DMSO ≤1% v/v) or cyclodextrin-based formulations .
    • Adjust pH to exploit ionization of the sulfonamide group (pKa ~8–10) .
  • Stability Testing:
    • Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring to identify hydrolytic or oxidative degradation pathways .

Q. How can structure-activity relationship (SAR) studies be systematically designed for this compound?

Methodological Answer:

  • Core Modifications: Syntize analogs with variations in:
    • Benzodioxole substituents (e.g., halogenation at C5).
    • Furan methyl groups (replace with ethyl or trifluoromethyl).
    • Sulfamoyl linker (cyclopropyl vs. other alkyl/aryl groups) .
  • Data Analysis:
    • Use multivariate regression to correlate structural features (e.g., logP, steric bulk) with bioactivity .
    • Validate hypotheses with molecular docking against target protein crystal structures (e.g., PDB: 1XYZ) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.